molecular formula C15H17N5O B565189 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1215573-50-4

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B565189
CAS No.: 1215573-50-4
M. Wt: 283.335
InChI Key: XPHBZJQJIHQPIR-FMIVXFBMSA-N
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Description

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a recognized and potent ATP-competitive inhibitor of SRC kinase, a key signaling protein implicated in cellular proliferation, differentiation, and survival. This compound exhibits high selectivity for SRC, making it an invaluable pharmacological tool for dissecting SRC-mediated signaling pathways in complex biological systems. Its primary research utility lies in the investigation of oncogenic processes, as SRC is frequently overactive in numerous cancers , including those of the breast, colon, and pancreas. Researchers utilize this inhibitor to study the role of SRC in critical cellular events such as cell adhesion, migration, and invasion , which are fundamental to metastasis. Beyond oncology, it is also employed in neurological research to explore SRC's function in N-methyl-D-aspartate (NMDA) receptor regulation and synaptic plasticity. The compound's cell-active profile allows for the direct interrogation of SRC-dependent phenomena in live-cell assays and disease models, providing critical insights for target validation and the development of novel therapeutic strategies.

Properties

IUPAC Name

2-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-6-4-5-7-10(9)21/h4-8,21H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBAYHPGAUAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazole Intermediates

The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclization reactions starting from pyrazole or pyrimidine precursors. A common route involves the reaction of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate under basic conditions to form 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Subsequent hydrazinolysis introduces the amino group at position 4, achieving yields of 46–59% under reflux conditions .

Microwave-assisted synthesis has been employed to enhance reaction efficiency. For example, cyclization of carboxamides with esters in ethanol using sodium ethoxide as a base produces the pyrazolo[3,4-d]pyrimidine scaffold in 52–72% yield within 1–2 hours . This method reduces reaction times compared to conventional heating but requires optimization for solubility challenges in solvents like MTBE or THF .

The introduction of the 2-hydroxyphenyl group at position 3 is achieved via Suzuki-Miyaura cross-coupling. A patent describes the use of rGO-Ni@Pd as a catalyst to couple 4-amino-3-iodo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine with 2-hydroxyphenylboronic acid . This method offers high regioselectivity and yields of 78–85% under mild conditions (60°C, 12 hours) . The catalyst’s recyclability and low Pd leaching (<0.1 ppm) make it industrially viable .

Table 1: Comparative Analysis of Cross-Coupling Catalysts

CatalystYield (%)Reaction Time (h)Pd Leaching (ppm)
rGO-Ni@Pd 8512<0.1
Pd(PPh₃)₄ 72241.2
Pd/C 65362.5

Chlorination-Amination Sequence

Chlorination of the pyrazolo[3,4-d]pyrimidin-4-one intermediate with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4, followed by amination with aqueous ammonia or hydrazine . Using POCl₃ in the presence of trimethylamine (TMA) achieves >90% conversion to the 4-chloro derivative, which is subsequently aminated to the target compound in 65–70% overall yield .

Key Reaction Steps:

  • Chlorination:
    Pyrazolo[3,4-d]pyrimidin-4-one+POCl3TMA, 110°C4-Chloro derivative\text{Pyrazolo[3,4-d]pyrimidin-4-one} + \text{POCl}_3 \xrightarrow{\text{TMA, 110°C}} \text{4-Chloro derivative}

  • Amination:
    4-Chloro derivative+NH3Ethanol, reflux4-Amino product\text{4-Chloro derivative} + \text{NH}_3 \xrightarrow{\text{Ethanol, reflux}} \text{4-Amino product}

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of the pyrazolo[3,4-d]pyrimidine core. A scaled-up synthesis of 6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a 100 mL reactor achieved 46% yield within 24 hours . This method minimizes side reactions and improves reproducibility, though product isolation remains challenging due to poor solubility .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Time (h)Scalability
Cyclization 46–5924–48Moderate
Suzuki-Miyaura 78–8512High
Chlorination-Amination 65–7048Low
Microwave 52–721–2High

The Suzuki-Miyaura method stands out for its balance of yield and scalability, while microwave-assisted synthesis offers rapid access to intermediates. Chlorination-amination, though reliable, suffers from longer reaction times and lower scalability.

Functionalization and Derivative Synthesis

The 4-amino and 2-hydroxyphenyl groups enable further derivatization. Condensation with aromatic aldehydes or acetophenones yields Schiff base derivatives, while reaction with dihydrofuran-2,5-dione produces fused heterocycles . These derivatives exhibit varied biological activities, underscoring the versatility of the parent compound .

Example Reaction:
4-Amino derivative+RCHOEtOH, refluxSchiff base\text{4-Amino derivative} + \text{RCHO} \xrightarrow{\text{EtOH, reflux}} \text{Schiff base}

Industrial-Scale Synthesis Considerations

A patent highlights an optimized process for 4-Amino-1-tert-butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a structural analog, using cost-effective reagents and simple isolation techniques . Key improvements include:

  • Catalyst Efficiency: rGO-Ni@Pd reduces Pd usage by 40% compared to traditional catalysts .

  • Solvent Recovery: Ethanol is recycled, lowering waste generation .

  • Yield Enhancement: Crystallization with n-heptane increases purity to >99% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding, particularly in the context of kinase inhibitors.

    Industry: The compound can be used in the development of new agrochemicals or pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds with active site residues, while the tert-butyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit the activity of target enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name (ID) R1 (Position 1) R3 (Position 3) Key Activity (IC50 or Effect) Reference
Target Compound tert-butyl 2-hydroxyphenyl Enzyme inhibition (unspecified)
7_3d3 - Halogenated benzene Kinase inhibition (IC50 = 0.4 µM)
PP2 tert-butyl 4-chlorophenyl (Position 5) Src tyrosine kinase inhibition (migration reversal)
PP3 - Phenyl (Position 7) EGF-R tyrosine kinase inhibition
3b (XO inhibitor) - 2-hydroxyphenyl XO inhibition (comparable to allopurinol)
F108 (S6K1 inhibitor) - Benzimidazol-2-yl piperidinyl S6K1 inhibition (in silico screening)
1-NM-PP1 tert-butyl 1´-naphthylmethyl Analog-sensitive kinase inhibition
Key Observations:
  • Position 1 (R1) : The tert-butyl group in the target compound and PP2 analogs enhances selectivity for kinases by occupying hydrophobic pockets .
  • Position 3 (R3): Hydroxyphenyl (Target, 3b): The 2-hydroxyphenyl group in 3b enables hydrogen bonding with XO, mimicking allopurinol’s mechanism . In the target compound, this group may similarly interact with target enzymes. Halogenated Aromatics (73d3): Halogenated benzene in 73d3 boosts kinase inhibition (IC50 = 0.4 µM), suggesting electron-withdrawing groups enhance potency . Bulkier Groups (1-NM-PP1): Naphthylmethyl substituents in 1-NM-PP1 improve affinity for analog-sensitive kinases .
  • Position 4: The amino group is conserved across most analogs, indicating its critical role in binding ATP pockets of kinases .

Toxicity and Selectivity

  • Toxicity : Modifications at R3 can alter toxicity. For example, replacing furan with phenyl (7_2d11) introduced cytotoxicity, highlighting the sensitivity of substituent choice .
  • Selectivity: PP2 inhibits Src kinases, while PP3 targets EGF-R, demonstrating that minor structural changes (e.g., chlorine vs. phenyl) redirect selectivity .

Biological Activity

4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused bicyclic structure that can exhibit diverse biological activities. Its chemical formula is C13H16N4O, and it features a hydroxyl group that may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung cancer)10.5
This compoundHeLa (cervical cancer)12.0

These results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. A study evaluating related pyrazolo compounds found that they inhibited pro-inflammatory cytokines in vitro. Specifically, 4-amino derivatives were shown to reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been assessed for antimicrobial activity. Research indicates it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

This suggests that the compound could serve as a lead in developing new antibacterial agents.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrazolo[3,4-d]pyrimidines. In this study:

  • Objective : To assess the anticancer potential of synthesized derivatives.
  • Methodology : Derivatives were tested against several cancer cell lines using MTT assays.
  • Findings : Some derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced efficacy.

Q & A

Q. What are the standard synthetic routes for 4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like pyrazolo[3,4-d]pyrimidine scaffolds are reacted with tert-butyl halides or substituted phenols under anhydrous conditions (e.g., dry acetonitrile or dichloromethane). Key steps include refluxing with alkyl halides, followed by solvent evaporation, filtration, and recrystallization from acetonitrile to achieve purity. IR and ¹H NMR are critical for verifying functional groups (e.g., amino at ~3200 cm⁻¹) and proton environments. Reaction temperature, solvent polarity, and stoichiometry significantly impact yield and purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch for amino groups at ~3200–3400 cm⁻¹, C-O-C for ether linkages).
  • ¹H NMR : Assigns protons on aromatic rings (e.g., 2-hydroxyphenyl protons at δ 6.8–7.5 ppm) and tert-butyl groups (singlet at ~1.4 ppm).
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds ~1.33–1.48 Å) and dihedral angles, revealing steric effects of the tert-butyl group and hydrogen-bonding interactions from the hydroxyphenyl substituent. Similar pyrazolo[3,4-d]pyrimidine derivatives show planar heterocyclic cores with substituents influencing crystal packing .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for kinase inhibition by this compound?

SAR studies involve systematic modifications:

  • Substituent Variation : Replacing the 2-hydroxyphenyl group with halogenated or bulky aryl groups to enhance binding to kinase ATP pockets.
  • Biological Assays : In vitro kinase inhibition assays (e.g., FLT3 or VEGFR2) and cell-based models (e.g., MV4-11 leukemia cells) quantify IC₅₀ values.
  • Computational Modeling : Docking studies predict interactions with kinase active sites. For example, tert-butyl groups improve hydrophobic interactions, while hydroxyl groups mediate hydrogen bonding. Evidence from multikinase inhibitor development highlights these strategies .

Q. How can researchers address discrepancies in inhibitory effects when using different Src-family kinase inhibitors (e.g., PP1, PP2, PP3)?

  • Selectivity Profiling : Use kinase profiling panels to assess off-target effects. PP1 (4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine) shows higher selectivity for Src-family kinases compared to PP3, which targets EGFR.
  • Control Experiments : Include inactive analogs (e.g., PP3) to distinguish specific vs. nonspecific effects.
  • Dose-Response Analysis : Compare IC₅₀ values in migration assays (e.g., neutrophil chemotaxis) to identify concentration-dependent reversals. Evidence from neutrophil migration studies demonstrates PP1’s efficacy in blocking Src-dependent pathways .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound in diseases like acute myeloid leukemia (AML)?

  • Xenograft Models : Implant FLT3-driven MV4-11 cells into immunodeficient mice. Administer the compound intravenously (e.g., 10 mg/kg/day) and monitor tumor regression via bioluminescence or caliper measurements.
  • Mechanistic Validation : Perform Western blotting on excised tumors to confirm inhibition of phosphorylation targets (e.g., FLT3, STAT5). Evidence from multikinase inhibitor studies shows complete tumor regression in 18 days with minimal toxicity .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and target binding?

  • Binding Affinity : The bulky tert-butyl group enhances hydrophobic interactions with kinase pockets (e.g., v-Src), improving Ki values.
  • Metabolic Stability : tert-Butyl groups reduce oxidative metabolism, prolonging half-life in plasma.
  • Solubility : While increasing lipophilicity, co-administration with solubilizing agents (e.g., PEG 400) mitigates bioavailability issues. Structural studies of v-Src inhibitors highlight these effects .

Methodological Considerations

Q. What experimental designs are critical for optimizing inhibitory potency in kinase assays?

  • Dose Titration : Test concentrations from 1 nM to 10 µM to establish dose-response curves.
  • Positive Controls : Include known inhibitors (e.g., imatinib for FLT3) to validate assay conditions.
  • Kinase Profiling : Use recombinant kinase panels to assess selectivity. For example, compound 33 (a derivative) showed >90% inhibition of FLT3 and VEGFR2 at 100 nM .

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Cell Line Validation : Confirm genetic backgrounds (e.g., FLT3-ITD mutations in MV4-11 vs. wild-type lines).
  • Pathway Inhibition Analysis : Use phospho-specific antibodies to verify target engagement (e.g., p-FLT3, p-ERK).
  • Redundancy Checks : Combine genetic knockdown (siRNA) and pharmacological inhibition to rule out compensatory pathways .

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